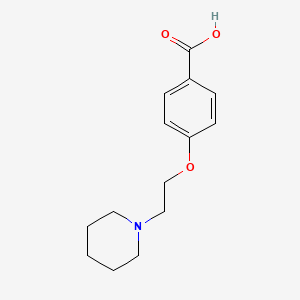

Ácido 4-(2-piperidin-1-il-etoxi)benzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

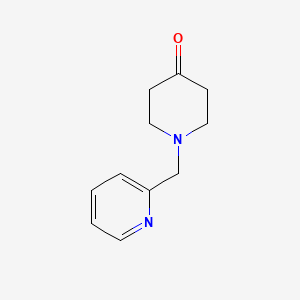

The compound "4-(2-Piperidin-1-yl-ethoxy)-benzoic acid" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various piperidine derivatives and their biological activities, which can provide insight into the potential characteristics and behaviors of the compound . Piperidine derivatives are known for their wide range of biological activities, including their role as inhibitors of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine .

Synthesis Analysis

The synthesis of piperidine derivatives often involves the introduction of various substituents to the piperidine ring to enhance biological activity. For instance, the introduction of a benzyl group and a benzoylaminoethyl group to the piperidine nitrogen has been shown to significantly increase anti-AChE activity . Similarly, the introduction of a phthalimidoethyl group to the piperidine ring resulted in potent AChE inhibition . These findings suggest that the synthesis of "4-(2-Piperidin-1-yl-ethoxy)-benzoic acid" would likely involve similar strategies to introduce the ethoxy and benzoic acid moieties to the piperidine ring to achieve the desired properties.

Molecular Structure Analysis

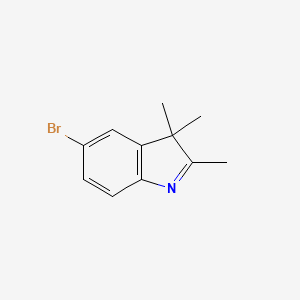

The molecular structure of piperidine derivatives can be characterized using various spectroscopic techniques. For example, the study of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid (BEPA) involved FT-IR, FT-Raman, NMR, and UV spectroscopy to determine its molecular and vibrational structure . The molecular structure is crucial as it influences the biological activity of the compound. The crystal structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, revealed that the piperazine ring adopts a chair conformation, which could be relevant to the conformational preferences of "4-(2-Piperidin-1-yl-ethoxy)-benzoic acid" .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions depending on their functional groups. For instance, a sulfonate reagent with a substituted piperazine moiety was synthesized for analytical derivatization in liquid chromatography, demonstrating the versatility of piperidine derivatives in chemical reactions . The reactivity of these compounds can be further understood through molecular docking studies, as seen in the analysis of 1-Benzyl-4-(N-Boc-amino)piperidine, which was investigated for its anticancer activity against different protein targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be deduced from their molecular structure and the nature of their substituents. For example, the presence of electron-withdrawing or electron-donating groups can affect the acidity or basicity of the compound. The spectroscopic analysis of BEPA provided insights into the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization . Additionally, the molecular electrostatic potential (MEP) surface map can reveal information about the chemical reactivity of the molecule .

Aplicaciones Científicas De Investigación

Agentes antiproliferativos

Este compuesto se ha utilizado en la síntesis de derivados que exhiben citotoxicidad contra líneas celulares de cáncer de mama humano, como MCF-7 y MDA-MB-231 . Estos derivados podrían utilizarse potencialmente como agentes antiproliferativos en el tratamiento del cáncer.

Actividad antibacteriana

Los derivados del ácido 4-(2-piperidin-1-il-etoxi)benzoico han mostrado resultados prometedores en estudios de actividad antibacteriana. Se ha informado una síntesis eficiente y caracterización de nuevos derivados, lo que indica un posible uso en la lucha contra las infecciones bacterianas .

Síntesis de derivados de pirazolo[1,5-a]pirimidina

El compuesto está involucrado en el proceso de preparación de derivados de pirazolo[1,5-a]pirimidina, que son de interés debido a sus diversas actividades farmacológicas .

Actividades antimicrobianas

Los nuevos derivados de piperidina sintetizados utilizando este compuesto se han evaluado por sus actividades antimicrobianas, mostrando potencial como agentes antimicrobianos .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that piperidine derivatives, which include this compound, are known to interact with a variety of biological targets .

Mode of Action

It’s known that piperidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Piperidine derivatives have been shown to influence a variety of biochemical pathways, often with significant downstream effects .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .

Result of Action

It’s known that piperidine derivatives can have a variety of effects at the molecular and cellular level .

Propiedades

IUPAC Name |

4-(2-piperidin-1-ylethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-14(17)12-4-6-13(7-5-12)18-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARCCBKWQPACEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420889 |

Source

|

| Record name | 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89407-98-7 |

Source

|

| Record name | 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-PIPERIDINOETHOXY) BENZOIC ACID HCL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine](/img/structure/B1310654.png)

![1-Bromo-4-[(phenylsulfonyl)methyl]benzene](/img/structure/B1310668.png)